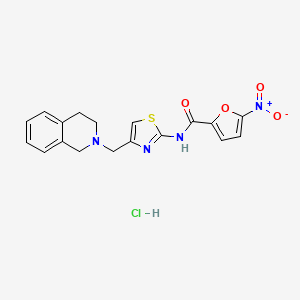![molecular formula C22H17N5O5 B2743533 methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate CAS No. 1251572-80-1](/img/structure/B2743533.png)
methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C22H17N5O5 and its molecular weight is 431.408. The purity is usually 95%.
BenchChem offers high-quality methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds with the 1,2,4-triazole nucleus have been found to possess significant antimicrobial properties . The presence of the 1,2,4-oxadiazol moiety, as seen in this compound, can enhance these properties. Research indicates that derivatives of 1,2,4-triazole, especially those bearing a 5-mercapto-1,3,4-oxadiazole ring, show good to moderate activities against various microorganisms . This suggests that our compound could be explored for its efficacy in treating infections caused by resistant strains of bacteria and fungi.
Anticancer Research
The structural complexity of this compound, particularly the [1,2,4]triazolo[4,3-a]pyridine moiety, is reminiscent of molecules that have been studied for their anti-proliferative activities against cancer cell lines . Such compounds can act as microtubulin polymerization inhibitors, a promising approach in cancer therapy to prevent the rapid division of malignant cells.
Antifungal Drug Development
Triazole derivatives are a well-known class of antifungal agents. The triazole ring system in the compound is structurally similar to that found in commercially available antifungal drugs like fluconazole and voriconazole . This similarity points towards the potential of this compound in the development of new antifungal medications, particularly for systemic fungal infections.
Pharmaceutical Chemistry
In pharmaceutical chemistry, the safety profile and high therapeutic index make azoles, including triazoles, a widely used class of antimicrobial agents . The compound’s structure, which includes both triazole and oxadiazole rings, could be of interest in the synthesis of drugs with improved efficacy and reduced side effects.
Crop Protection
Apart from medical applications, some conazoles (azole-based compounds) are used in crop protection . The compound’s structural features may contribute to the development of new pesticides or fungicides, offering protection against a broad spectrum of phytopathogens.
Material Science
High nitrogen-containing heterocyclic systems, such as those found in this compound, have applications in material science. They are used in the creation of propellants, explosives, and pyrotechnics due to their energetic properties . The compound could be investigated for its potential use in these areas, contributing to advancements in material engineering.
Chemotherapy
The compound’s structural analogy to known chemotherapy agents suggests its potential application in the design of new chemotherapeutic drugs. Its ability to interact with various enzymes and receptors could be harnessed to target specific pathways involved in disease progression .
Enzyme Inhibition
Azole compounds are known to target the cytochrome P-450 enzyme system, crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes . The compound could be studied for its enzyme inhibitory activity, which is valuable in the treatment of diseases where enzyme regulation is disrupted.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 1,2,4-triazole derivatives, have been found to possess good antimicrobial activities . These compounds are known to interact with various targets, including heme proteins, which cocatalyze cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It is known that similar compounds, such as 1,2,4-triazole derivatives, interact with their targets and cause changes that result in their antimicrobial activities . For instance, they can inhibit the function of heme proteins, which are involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Biochemical Pathways
The compound likely affects the ergosterol biosynthesis pathway, given the known action of similar compounds . By inhibiting the function of heme proteins, the compound could disrupt the production of ergosterol, leading to alterations in the integrity and function of the fungal cell membrane .
Pharmacokinetics
Similar compounds, such as 1,2,4-triazole derivatives, are known for their safety profile and high therapeutic index , suggesting good bioavailability and minimal toxicity.
Result of Action
The compound likely exerts its effects at the molecular and cellular levels by interacting with its targets and disrupting key biochemical pathways. This can lead to alterations in the integrity and function of the fungal cell membrane, resulting in the antimicrobial activity of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, are widely used in various applications, including crop protection , suggesting that they are stable and effective in diverse environments.
Eigenschaften
IUPAC Name |
methyl 5-[[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O5/c1-13-5-7-14(8-6-13)18-23-20(32-25-18)16-4-3-11-26-19(16)24-27(22(26)29)12-15-9-10-17(31-15)21(28)30-2/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYUWXMWBWXGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC=C(O5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743451.png)
![N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2743452.png)
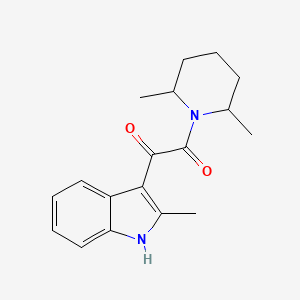
![2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2743456.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2743457.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2743459.png)
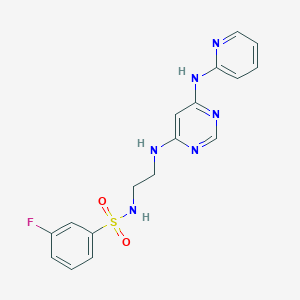
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2743463.png)
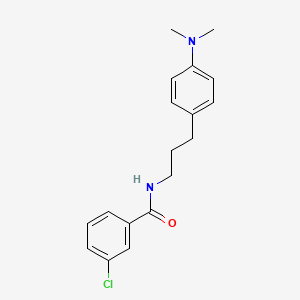
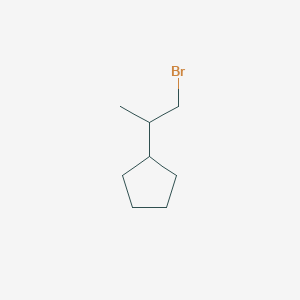
![1-[4-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B2743467.png)
